molecular formula C12H9F2NO3 B033992 Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate CAS No. 107555-38-4

Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

Cat. No. B033992
M. Wt: 253.2 g/mol
InChI Key: NUHKASXLPYOGHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate involves practical methodologies emphasizing the chlorination and intramolecular cyclization reactions, showcasing the versatility in synthesizing the quinolone skeleton (Matsuoka et al., 1997). Other methods include one-pot reactions for constructing quinolone derivatives with antimicrobial properties (Abdel-Mohsen, 2014).

Molecular Structure Analysis

The molecular structure of quinolone derivatives is characterized by detailed spectroscopic and theoretical studies, which help in understanding the electron distribution, tautomerism, and photochemical properties relevant to their biological activities (Rimarčík et al., 2011).

Chemical Reactions and Properties

Quinolone carboxylates undergo various chemical reactions, including nucleophilic substitution, cyclocondensation, and reactions with amine nucleophiles, demonstrating their reactivity and versatility in organic synthesis. The regioselectivity of these reactions is crucial for introducing different substituents into the quinolone core (Shibamori et al., 1990).

Scientific Research Applications

  • Pharmaceutical and Biotechnological Applications:

    • Liu Zhe (2001) detailed a method for preparing a related compound, 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, with potential applications in these industries (Liu, 2001).
  • Anticancer Potential:

    • M. K. Regal, S. Shabana, and S. El‐Metwally (2020) reported that Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate shows moderate cytotoxic activity against MCF-7 and HePG2 cancer cell lines, suggesting potential for cancer drug development (Regal, Shabana, & El‐Metwally, 2020).
  • Antibacterial Properties:

    • Several studies have highlighted the antibacterial properties of related compounds. For instance, 7-substituted 1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids have demonstrated in vitro antibacterial activity against Gram-positive and Gram-negative organisms (Ziegler, Curran, Kuck, Harris, & Lin, 1989).
  • Synthesis and Practical Applications:

    • Cheng De-jun (2004) presented a method for synthesizing a practical and convenient variant of this compound (Cheng, 2004).
    • Another study by A. Hashimoto et al. (2007) discussed the synthesis of a new 2-sulfonylquinolone derivative with broad-spectrum antibacterial properties (Hashimoto et al., 2007).
  • Anticoccidial Activity:

    • Y. Zou et al. (2009) synthesized novel ethyl 6-substitutedbenzyloxy-7-alkoxy-4-hydroxyquinoline-3-carboxylates with anticoccidial activities, useful in chicken feed (Zou et al., 2009).

Safety And Hazards

Safety information indicates that Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(13)4-9(10)14/h3-5H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHKASXLPYOGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383972
Record name ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

CAS RN

107555-38-4
Record name ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
GK Selvaraj, JJ Wilson, N Kanagaraj… - Biomedical and …, 2022 - journals.lww.com
Background: The widespread usage of synthetic chemical drugs often contributes to the development of drug resistance in the clinical pathogens along with hazardous side effects in …
Number of citations: 3 journals.lww.com
R Krishnan, SA Lang Jr - Journal of pharmaceutical sciences, 1986 - Elsevier
Twelve 6, 8-disubstituted-1-ethyl-1, 4-dihydro-4-oxoquinolone-3-carboxylic acid derivatives were prepared and evaluated for their antibacterial activity. Among these, only the 6, 8-…
Number of citations: 11 www.sciencedirect.com
D Carta, P Brun, M Dal Pra, G Bernabè… - …, 2018 - pubs.rsc.org
Our aim was to identify new multi-target compounds endowed with both anti-inflammatory and anti-bacterial activities for treatment of human infections. Diflunisal, a nonsteroidal anti-…
Number of citations: 5 pubs.rsc.org
J Jampílek, K Kráľová - Biofungicides: Eco-Safety and Future Trends - taylorfrancis.com
Fungicides are compounds of chemical (organic and inorganic compounds) or biological (ie, microorganisms, plant root exudates, microbial enzymes) origins that can prevent, inhibit or …
Number of citations: 0 www.taylorfrancis.com
BO Uba - Microbiology Research Journal International, 2019
Number of citations: 3
VT Kumaran, AS Girija, PP Ganesh, JV Priyadharshini - Journal of Pharmaceutical …, 2021
Number of citations: 2
R Nandita, AS Girija, PS Ganesh, JV Priyadharsini - Journal of Pharmaceutical …, 2021
Number of citations: 2

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